5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.28. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Research has shown that some pyrazole derivatives, including this compound, exhibit potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies suggest that compound 13 interacts favorably with Lm-PTR1, a potential drug target for leishmaniasis treatment.
- Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) displayed significant inhibition effects against Plasmodium berghei in vivo . These findings highlight their potential as antimalarial agents, especially considering the limited efficacy of existing drugs due to drug-resistant Plasmodium strains.
- Beyond its antiparasitic properties, pyrazole derivatives have broader applications. In a different context, they serve as catalysts for hydromethylation reactions. For instance, a protocol involving pinacol boronic esters and a Matteson–CH₂–homologation was used for formal anti-Markovnikov alkene hydromethylation, demonstrating the versatility of pyrazole-based compounds .
- Imidazole-containing compounds play crucial roles in medicinal chemistry. While not directly related to the mentioned compound, research on imidazole derivatives has led to the development of antifungal, antiviral, and anticancer agents. These compounds often exhibit diverse biological activities .
- Pyrazoles are valuable ligands in transition metal-catalyzed reactions. For example, Suzuki–Miyaura cross-coupling, a widely-applied carbon–carbon bond-forming reaction, benefits from pyrazole-based ligands. Their mild reaction conditions and functional group tolerance make them attractive in synthetic chemistry .
Antileishmanial Activity
Antimalarial Potential
Hydromethylation Catalyst
Imidazole Synthesis
Transition Metal Catalysis
Mechanism of Action
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these pathway alterations can include changes in cell growth, differentiation, and survival.
Result of Action
Similar compounds have been known to induce various cellular responses, such as apoptosis, autophagy, or changes in gene expression
properties
IUPAC Name |
5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-11-4-2-10(3-5-11)21-16(12-8-25-9-13(12)20-21)19-17(22)14-6-7-15(18)24-14/h2-7H,8-9H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTNZKBIOZDLKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(O4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.